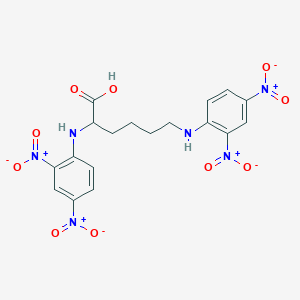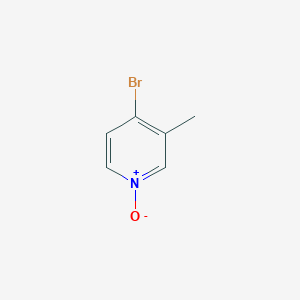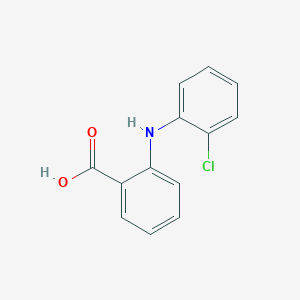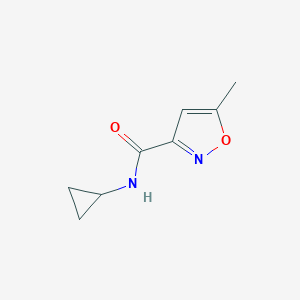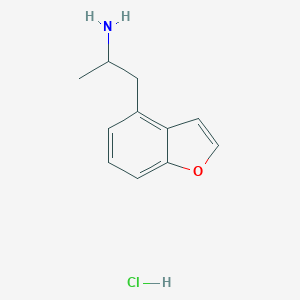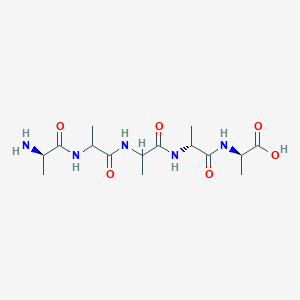
Iridium tribromide
Übersicht
Beschreibung
Iridium tribromide, also known as Iridium(III) bromide, is a compound of iridium and bromine . It is a highly water-soluble crystalline iridium source for uses compatible with bromides and lower (acidic) pH .
Synthesis Analysis
The synthesis of iridium compounds, including iridium tribromide, often involves transition metal catalysis. Iridium has attracted significant attention due to its multifold roles in catalysis of various synthetically significant methodologies .Molecular Structure Analysis
The molecular formula of Iridium tribromide is IrBr3 . The geometry of iridium in this compound is 6 coordinate: octahedral .Chemical Reactions Analysis
Iridium complexes, including iridium tribromide, have been demonstrated to be active catalysts for various chemical reactions. These include asymmetric hydrogenation of alkenes, hydrogen transfer reaction, C–H functionalization, allylic substitution reaction, and enantioselective polycyclization reaction .Physical And Chemical Properties Analysis
Iridium tribromide is a red-brown or mustard-grey crystalline solid . The density of this compound is 6820 kg/m³ . The oxidation number of iridium in iridium tribromide is 3 .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications
Iridium complexes, including those related to iridium tribromide, demonstrate diverse photophysical properties. These properties are influenced by various factors such as the number of cyclometallating carbon atoms and the nature of the frontier orbitals. Such complexes are used in organic light-emitting diodes (OLEDs) and as photocatalysts for organic reactions due to their luminescence efficiencies and emission wavelengths tuneable over the visible region. These iridium complexes are also used in spin-orbit coupling studies, which are crucial for understanding the optical properties of materials used in electronic devices (Williams, Wilkinson, & Whittle, 2008) (Parker, 2019) (Smith, Burn, & Powell, 2011).
Solid-State Emission and Imaging Applications
Iridium complexes have been utilized in solid-state emission applications. A particular tris-cyclometalated iridium complex with peripheral carbazole groups combines solid state emission and significant two-photon absorption cross-section, making it suitable for intravital two-photon fluorescence microscopy of cerebral vasculature (Lepeltier et al., 2016).
Electrochemical Applications
Iridium is a key element in catalysts for the oxygen evolution reaction (OER) in proton exchange membrane water electrolyzers. Research has been conducted to fine-tune the electrocatalytic performance of iridium by thermal treatment, impacting its activity and stability in such applications (Geiger et al., 2016).
Electroluminescent Devices and Organic Electronics
Iridium(III) complexes have been developed as phosphorescent emitters in electroluminescent devices like organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells. They are also used in molecular sensors, biolabeling, and photocatalysis. These applications leverage the luminescent properties of iridium complexes in various assemblies, including small-molecule- and polymer-based materials (Ulbricht et al., 2009).
Other Applications
Iridium has been utilized in a wide range of other applications, including in the automotive industry for catalysts and in urban mining for its recycling. It is also used in atomic layer deposition of thin films, an important process in microelectronics (Ivlev et al., 2014) (Aaltonen et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Iridium-based compounds, including iridium tribromide, have shown promise in various fields, including cancer research and treatment . The high value of iridium-containing secondary resources and the scarcity of iridium highlight the importance of enhancing the ability to recover and purify iridium-containing materials .
Eigenschaften
IUPAC Name |
tribromoiridium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ir/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFVQFACYFEXPR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Ir](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Ir | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064932 | |
| Record name | Iridium bromide (IrBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iridium tribromide | |
CAS RN |
10049-24-8 | |
| Record name | Iridium bromide (IrBr3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iridium bromide (IrBr3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridium bromide (IrBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iridium bromide (IrBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iridium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




